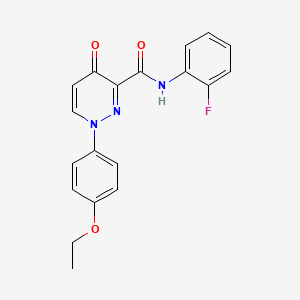![molecular formula C19H20N2O B11383721 2-[1-(3-methylphenoxy)ethyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11383721.png)
2-[1-(3-methylphenoxy)ethyl]-1-(prop-2-en-1-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-methylphenoxy)ethyl]-1-(prop-2-en-1-yl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-methylphenoxy)ethyl]-1-(prop-2-en-1-yl)-1H-benzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. The 3-methylphenoxyethyl group can be introduced through an etherification reaction, while the prop-2-en-1-yl group can be added via an alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-methylphenoxy)ethyl]-1-(prop-2-en-1-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, suggesting potential therapeutic applications.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-(3-methylphenoxy)ethyl]-1-(prop-2-en-1-yl)-1H-benzimidazole would depend on its specific biological target. Benzimidazoles typically exert their effects by interacting with enzymes or receptors, disrupting normal cellular processes. For example, they may inhibit the function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: A simpler benzimidazole derivative with known biological activity.
2-(4-bromophenyl)benzimidazole: A halogenated derivative with potential antimicrobial properties.
2-(1H-indol-3-yl)benzimidazole: A compound with a fused indole ring, known for its anticancer activity.
Uniqueness
2-[1-(3-methylphenoxy)ethyl]-1-(prop-2-en-1-yl)-1H-benzimidazole is unique due to its specific substituents, which may confer distinct chemical and biological properties. The presence of the 3-methylphenoxyethyl and prop-2-en-1-yl groups could enhance its solubility, stability, or interaction with biological targets compared to other benzimidazole derivatives.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics. Further research and experimentation would be necessary to fully explore its potential in various fields.
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[1-(3-methylphenoxy)ethyl]-1-prop-2-enylbenzimidazole |
InChI |
InChI=1S/C19H20N2O/c1-4-12-21-18-11-6-5-10-17(18)20-19(21)15(3)22-16-9-7-8-14(2)13-16/h4-11,13,15H,1,12H2,2-3H3 |
InChI Key |
UTWNHJDMKKNYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C2=NC3=CC=CC=C3N2CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11383639.png)
![3-methoxy-N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B11383641.png)
![3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11383652.png)
![3-(4-chlorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11383656.png)

![3'-phenyl-N-[2-(trifluoromethyl)phenyl]spiro[cyclopentane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11383672.png)

![6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383703.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11383708.png)
![ethyl 2-[({5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11383709.png)
![6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383716.png)
![3-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate](/img/structure/B11383725.png)
![N-{[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11383731.png)
![Ethyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11383736.png)
